Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a dipeptidyl peptidase-4 (DPP-4) inhibitor []. While not a direct subject in all the provided abstracts, its structural similarity to the query compound makes its analysis relevant.
1-Benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its complex structure that includes bromine and chlorine substituents. The compound's molecular formula is C21H18BrClN4O2, indicating the presence of various functional groups that contribute to its chemical properties and potential biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
This compound can be classified under purine derivatives, which are essential components in various biological processes, including nucleic acid synthesis and cellular signaling. The presence of halogen atoms (bromine and chlorine) in its structure suggests potential reactivity that could be exploited in chemical synthesis and medicinal applications. Sources for this compound include specialized chemical suppliers and research institutions focusing on synthetic organic chemistry.
The synthesis of 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:
The synthesis may require optimization of reaction conditions, such as temperature and reaction time, to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor reaction progress and confirm product identity.
The molecular structure of 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione features a purine ring system with various substituents:
The compound's molecular weight is approximately 431.75 g/mol. Its structural representation can be described using SMILES notation: C(Cc1ccccc1)N2C(=O)N(C(=O)N2C(C)C(Br)=C)C
.
1-Benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione participates in various chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the conditions applied. For instance, oxidation may lead to the formation of corresponding oxidized derivatives that retain biological activity.
The mechanism of action for 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with specific enzymes or receptors within biological systems. It may act as an inhibitor or modulator of certain pathways related to cell signaling or metabolism. Understanding its exact mechanism requires further research into its binding affinities and interactions with target proteins.
1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is expected to exhibit the following physical properties:
The chemical properties include:
This compound has potential applications in scientific research, particularly in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: